3-(3,4-Diethoxybenzamido)benzofuran-2-carboxamide
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Overview
Description
3-(3,4-Diethoxybenzamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives.
Mechanism of Action
Target of Action
Benzofuran compounds, which this molecule is a derivative of, are known to have a broad range of targets due to their versatile structure .
Mode of Action
It’s known that benzofuran derivatives can interact with their targets in various ways, such as binding to receptors or enzymes, which can lead to changes in cellular processes .
Result of Action
Given the known biological activities of benzofuran derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 3-(3,4-Diethoxybenzamido)benzofuran-2-carboxamide typically involves a modular synthetic strategy. One common approach is to start with a simple benzofuran precursor and introduce the desired substituents through a series of reactions. For example, a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry can be used to prepare a diverse set of C3-substituted benzofuran-2-carboxamide derivatives . This method involves the use of palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold, followed by a one-pot, two-step transamidation procedure .
Chemical Reactions Analysis
3-(3,4-Diethoxybenzamido)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents into the benzofuran scaffold.
Common reagents and conditions used in these reactions include palladium catalysts for arylation reactions and specific oxidizing or reducing agents for oxidation and reduction reactions .
Scientific Research Applications
Chemistry: As a versatile intermediate in the synthesis of other complex organic molecules.
Biology: For its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: As a potential lead compound for the development of new therapeutic agents.
Industry: In the development of new materials and chemical processes.
Comparison with Similar Compounds
3-(3,4-Diethoxybenzamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Methoxsalen: Used against psoriasis and eczema.
Amiodarone and Dronedarone: Antiarrhythmic medications.
Vilazodone: An antidepressant.
These compounds share a common benzofuran core but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substituents and the resulting biological properties .
Properties
IUPAC Name |
3-[(3,4-diethoxybenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-3-25-15-10-9-12(11-16(15)26-4-2)20(24)22-17-13-7-5-6-8-14(13)27-18(17)19(21)23/h5-11H,3-4H2,1-2H3,(H2,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTAJDVAPRVXDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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